1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-4-16-9-8(6(2)5-7(3)13-9)10(17)14-11(16)15-12/h5H,4,12H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMMBZMMIRZSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-D]pyrimidine core structure, which can then be further functionalized to introduce the ethyl and hydrazino groups.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Chemical Reactions Analysis
1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as iodine or palladium. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrido[2,3-D]pyrimidine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, blocking the interaction of natural ligands and modulating cellular pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Comparisons
- Hydrazino vs. Mercapto Groups: The target compound’s hydrazino group (-NHNH₂) offers dual hydrogen-bond donor capacity, enhancing interactions with biological targets like kinases or DNA . In contrast, mercapto (-SH) derivatives (e.g., 1-cyclopropyl-2-mercapto analog) exhibit thiol-specific reactivity, enabling disulfide bond formation or metal chelation .
- Core Heterocycle: Replacing the pyrido ring with a thieno ring (e.g., thieno[3,2-d]pyrimidin-4-one) introduces sulfur, altering electron distribution and solubility. Thieno derivatives often show improved membrane permeability but reduced metabolic stability .
- Substituent Effects : The ethyl group at position 1 in the target compound provides moderate hydrophobicity , balancing solubility and cell penetration. Bulkier groups (e.g., cyclopropyl) may hinder binding in sterically restricted pockets .
Biological Activity
1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrido[2,3-d]pyrimidines, characterized by a fused pyridine and pyrimidine ring structure. Its chemical formula is , and it features a hydrazino group which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 218.26 g/mol |
| IUPAC Name | This compound |
| Chemical Formula | C11H14N4 |
| CAS Number | Not available |
Research indicates that this compound may exert its effects through various mechanisms:
Study on JAK Inhibition
In a study focused on the synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidines, compounds similar to this compound were synthesized and tested for their inhibitory effects on JAK kinases. The results indicated that the compound exhibited selective inhibition with significant potency against JAK1 .
Antiparasitic Activity
Another study assessed various pyrimidine analogs for their activity against P. falciparum DHFR. Although direct data on this specific compound was not presented, the structural similarities suggest potential for similar biological activity . Compounds in this category demonstrated IC50 values in the low nanomolar range against both sensitive and resistant strains.
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is not extensively documented, analogs have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles. The hydrazinyl moiety is known to influence these properties significantly.
Table 2: Summary of Biological Activities
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Temperature : Oxidation steps often require controlled heating (80–100°C) to avoid side reactions .
- Catalysts : Acidic or basic conditions (e.g., ammonium acetate buffer, pH 6.5) optimize condensation efficiency .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the hydrazino group (-NH-NH₂) and substituent positions. For example, the ethyl group’s methyl protons appear as a triplet (~1.2–1.5 ppm), while aromatic protons in the pyrimidine ring resonate between 7.0–8.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities. Pyrazolo[3,4-d]pyrimidine analogs (e.g., 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) have been structurally validated via single-crystal diffraction, confirming ring planarity and substituent orientation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, particularly for hydrazine-derived fragments.
How can researchers resolve contradictions in reported biological activities across studies?
Level : Advanced
Methodological Answer :
Discrepancies in biological data (e.g., kinase inhibition vs. cytotoxicity) often stem from:
- Assay Variability : Differences in cell lines, enzyme sources, or endpoint measurements. Standardize protocols using validated kinase panels (e.g., recombinant human kinases) and include positive controls (e.g., staurosporine) .
- Compound Purity : Hydrazino derivatives are prone to oxidation. Confirm purity via HPLC (>95%) and characterize degradation products using LC-MS .
- Structural Analogues : Compare activity with closely related compounds (e.g., 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine) to isolate the hydrazino group’s contribution .
What strategies improve target selectivity in kinase inhibition studies involving this compound?
Level : Advanced
Methodological Answer :
To enhance selectivity:
Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes within kinase ATP pockets. Prioritize kinases with conserved residues (e.g., hinge region) that align with the compound’s hydrazino and ethyl groups .
SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing the ethyl group with bulkier alkyl chains) and test against kinase arrays. For example, 5,7-dimethylpyrido[2,3-d]pyrimidine analogs show increased selectivity for CDK2 over CDK4 .
Cellular Profiling : Pair in vitro kinase assays with transcriptomic analysis (e.g., RNA-seq) to identify off-target effects .
How can researchers address inconsistent diastereomer ratios during synthesis?
Level : Advanced
Methodological Answer :
Diastereomer formation in hydrazino derivatives arises from:
- Chiral Centers : The hydrazino group can adopt multiple conformations. Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enforce stereocontrol .
- Reaction Monitoring : Track diastereomer ratios in real-time via ¹H NMR. For example, distinct methylene proton splitting patterns (δ 3.5–4.5 ppm) indicate stereochemical outcomes .
- Chromatographic Separation : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiopure fractions .
What are the key considerations for designing stability studies of this compound under physiological conditions?
Level : Advanced
Methodological Answer :
- pH-Dependent Degradation : Hydrazino groups are susceptible to hydrolysis at acidic pH. Conduct accelerated stability testing in buffers (pH 1.2–7.4) and quantify degradation via UV-Vis or LC-MS .
- Oxidative Stress : Simulate in vivo conditions using H₂O₂ or liver microsomes to identify oxidation products (e.g., formation of azobenzene derivatives) .
- Temperature : Store lyophilized samples at -80°C to minimize thermal degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
